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molecular formula C8H7BrF2S B8618887 (4-(Bromomethyl)-2,6-difluorophenyl)(methyl)sulfane

(4-(Bromomethyl)-2,6-difluorophenyl)(methyl)sulfane

Cat. No. B8618887
M. Wt: 253.11 g/mol
InChI Key: NZVAFMNYVURQDL-UHFFFAOYSA-N
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Patent
US06699884B2

Procedure details

A mixture of 5-(chloromethyl)-1,3-difluoro-2-(methylthio)benzene (21.3 g, 0.10 mol), lithium bromide (15 g, 0.17 mol), and acetone (200 mL) was heated and held at reflux for 18 hours. The cool mixture was poured into water and extracted with dichloromethane (1×200 mL, 2×50 mL). The combined extracts were dried using magnesium sulfate, and concentrated. The residue was dissolved in acetone (200 mL), lithium bromide (30 g, 0.34 mol) and sodium bromide (20 g, 0.19 mol) were added and the mixture heated and held at reflux for 42 hours. The mixture was cooled, added to water, and extracted with dichloromethane (1×150 mL, 1×50 mL). The combined extracts were washed with dilute sodium chloride, dried with magnesium sulfate, and concentrated. The 5-(bromomethyl)-1,3-difluoro-2-(methylthio)benzene was purified using silica gel chromatography using hexanes as a yellow solid (20.5 g, 80%). 1H NMR (CDCl3/400 MHz) 6.92-6.95 (m, 2H), 4.37 (s, 2H), 2.45 (s, 3H). HRMS m/z 251.9432 (M+, calcd 251.9420).
Name
5-(chloromethyl)-1,3-difluoro-2-(methylthio)benzene
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[C:5]([F:12])[C:6]([S:10][CH3:11])=[C:7]([F:9])[CH:8]=1.[Br-:13].[Li+].CC(C)=O.[Br-].[Na+]>O>[Br:13][CH2:2][C:3]1[CH:4]=[C:5]([F:12])[C:6]([S:10][CH3:11])=[C:7]([F:9])[CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
5-(chloromethyl)-1,3-difluoro-2-(methylthio)benzene
Quantity
21.3 g
Type
reactant
Smiles
ClCC=1C=C(C(=C(C1)F)SC)F
Name
Quantity
15 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
20 g
Type
reactant
Smiles
[Br-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (1×200 mL, 2×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 42 hours
Duration
42 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (1×150 mL, 1×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with dilute sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The 5-(bromomethyl)-1,3-difluoro-2-(methylthio)benzene was purified

Outcomes

Product
Name
Type
Smiles
BrCC=1C=C(C(=C(C1)F)SC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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